An In-depth Technical Guide to 1,3-Dimethyl-1H-indazol-6-amine
An In-depth Technical Guide to 1,3-Dimethyl-1H-indazol-6-amine
For: Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyl-1H-indazol-6-amine is a heterocyclic aromatic organic compound belonging to the indazole class. Indazoles are bicyclic structures composed of a benzene ring fused to a pyrazole ring. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Notably, 1,3-Dimethyl-1H-indazol-6-amine is recognized as a key impurity and reference compound in the synthesis of Pazopanib, an oral angiogenesis inhibitor used in cancer therapy that targets Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[2] This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization.
Chemical and Physical Properties
The fundamental chemical and physical properties of 1,3-Dimethyl-1H-indazol-6-amine are summarized below. While experimental data for properties such as melting and boiling points are not widely published, crystallographic data provides precise structural information.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1,3-dimethylindazol-6-amine | [3] |
| Molecular Formula | C₉H₁₁N₃ | [3] |
| Molecular Weight | 161.20 g/mol | [3][4] |
| CAS Number | 221681-92-1 | [3][4] |
| Appearance | Predicted to be a solid at room temperature | General knowledge |
| Canonical SMILES | CC1=NN(C2=C1C=CC(=C2)N)C | [1] |
| InChI Key | VGABHBLCCIOEOZ-UHFFFAOYSA-N | [3] |
| Exact Mass | 161.0953 g/mol |[1][3] |
Table 2: Crystallographic Data
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Orthorhombic | [5] |
| Space Group | Pca2₁ | [5] |
| Unit Cell Dimensions | a = 18.3004 Å, b = 8.3399 Å, c = 5.6563 Å | [5] |
| Volume (V) | 863.28 ų | [5] |
| Z (molecules/unit cell) | 4 | [5] |
| Calculated Density | 1.240 Mg/m³ | [5] |
| Radiation Type | Mo Kα | [5] |
| Temperature | 293 K |[5] |
Spectroscopic Profile
Table 3: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.4 | d | 1H | H-4 |
| ~6.8 | d | 1H | H-7 |
| ~6.5 | dd | 1H | H-5 |
| ~5.0-5.5 | br s | 2H | -NH₂ |
| ~3.9 | s | 3H | N1-CH₃ |
| ~2.4 | s | 3H | C3-CH₃ |
Table 4: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~149.0 | C6 |
| ~142.0 | C7a |
| ~140.5 | C3 |
| ~121.5 | C3a |
| ~119.0 | C4 |
| ~110.0 | C5 |
| ~95.0 | C7 |
| ~35.0 | N1-CH₃ |
| ~11.5 | C3-CH₃ |
Table 5: Predicted FT-IR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3450 - 3300 | N-H stretch (amine) |
| 3100 - 3000 | C-H stretch (aromatic) |
| 2980 - 2850 | C-H stretch (aliphatic, methyl) |
| 1630 - 1600 | N-H bend (amine) / C=C stretch (aromatic) |
| 1590 - 1450 | C=C stretch (aromatic) |
| 1380 - 1360 | C-H bend (methyl) |
| 1250 - 1100 | C-N stretch |
Experimental Protocols
Synthesis Protocol
The synthesis of 1,3-Dimethyl-1H-indazol-6-amine is achieved via the reduction of its nitro precursor, 1,3-Dimethyl-6-nitro-1H-indazole.[5]
Reaction: 1,3-Dimethyl-6-nitro-1H-indazole → 1,3-Dimethyl-1H-indazol-6-amine
Materials and Reagents:
-
1,3-Dimethyl-6-nitro-1H-indazole
-
Methanol (MeOH)
-
Palladium on Carbon (10% Pd/C)
-
Hydrazine Hydrate or Hydrogen Gas (H₂)
-
Inert atmosphere (Nitrogen or Argon)
-
Filter agent (e.g., Celite)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
A solution of 1,3-Dimethyl-6-nitro-1H-indazole is prepared in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
A catalytic amount of 10% Palladium on Carbon is carefully added to the solution under an inert atmosphere.
-
The reaction mixture is stirred, and hydrazine hydrate is added dropwise at room temperature. Alternatively, the flask can be evacuated and backfilled with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (typically using a balloon).
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filter cake is washed with additional methanol.
-
The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude 1,3-Dimethyl-1H-indazol-6-amine can be purified by column chromatography on silica gel to afford the final product.
Spectroscopic Characterization Protocol
Objective: To confirm the identity and purity of the synthesized 1,3-Dimethyl-1H-indazol-6-amine.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.[6]
-
Data Acquisition: Acquire spectra at room temperature. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
B. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the solid sample, or analyze the solid directly using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Obtain the IR spectrum using an FT-IR spectrometer.
-
Data Acquisition: Scan over a range of 4000-400 cm⁻¹. Report absorptions in wavenumbers (cm⁻¹).[6]
C. Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Analyze the sample using a high-resolution mass spectrometer (HRMS) with an Electrospray Ionization (ESI) source in positive ion mode.[6]
-
Data Acquisition: Acquire the mass spectrum to determine the molecular weight and confirm the elemental composition by comparing the experimental m/z value of the molecular ion [M+H]⁺ to the calculated value.
Role in Drug Development & Biological Context
1,3-Dimethyl-1H-indazol-6-amine is a critical process impurity in the manufacturing of Pazopanib.[1][2][7] Pazopanib is a multi-targeted tyrosine kinase inhibitor that blocks key signaling pathways involved in tumor growth and angiogenesis.[8][9] Its primary targets are VEGFR-1, -2, and -3, and PDGFR-α and -β.[8] Inhibition of these receptors disrupts downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, ultimately leading to reduced tumor cell proliferation and survival.[8][10] The presence and quantity of impurities like 1,3-Dimethyl-1H-indazol-6-amine must be carefully controlled and monitored during drug synthesis to ensure the safety and efficacy of the final pharmaceutical product.
Mandatory Visualizations
Caption: General workflow for the synthesis and characterization of 1,3-Dimethyl-1H-indazol-6-amine.
References
- 1. 1,3-dimethyl-1H-indazol-6-amine | LGC Standards [lgcstandards.com]
- 2. usbio.net [usbio.net]
- 3. 1,3-Dimethyl-1H-indazol-6-amine | C9H11N3 | CID 19354457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. capotchem.com [capotchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
